1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-2-(3-(trifluoromethyl)phenyl)isoquinoline
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Overview
Description
1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-2-(3-(trifluoromethyl)phenyl)isoquinoline is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-2-(3-(trifluoromethyl)phenyl)isoquinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Core: Starting with a precursor such as benzylamine, the isoquinoline core can be formed through a Pictet-Spengler reaction.
Introduction of Fluorine and Trifluoromethyl Groups: Fluorination and trifluoromethylation can be achieved using reagents like Selectfluor and trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-2-(3-(trifluoromethyl)phenyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-2-(3-(trifluoromethyl)phenyl)isoquinoline exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine and trifluoromethyl groups.
2-Phenylisoquinoline: Contains a phenyl group instead of the fluorophenyl and trifluoromethylphenyl groups.
Uniqueness
The presence of fluorine and trifluoromethyl groups in 1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-2-(3-(trifluoromethyl)phenyl)isoquinoline makes it unique, as these groups can enhance the compound’s stability, lipophilicity, and biological activity.
Properties
CAS No. |
96719-45-8 |
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Molecular Formula |
C22H17F4N |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H17F4N/c23-20-11-4-3-10-19(20)21-18-9-2-1-6-15(18)12-13-27(21)17-8-5-7-16(14-17)22(24,25)26/h1-11,14,21H,12-13H2 |
InChI Key |
QBRQMRMDTBMGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3F)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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